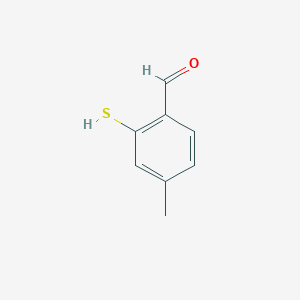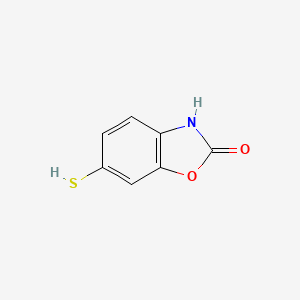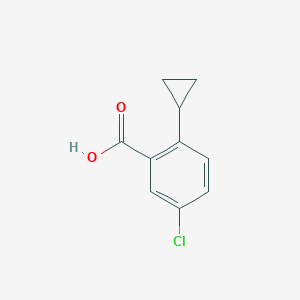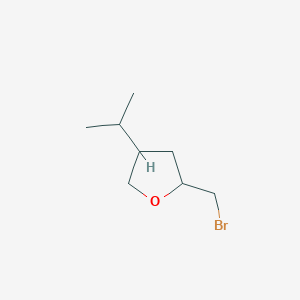
(1R)-1-(2,5-diethoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethanamine group attached to a diethoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,5-diethoxybenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,5-diethoxybenzaldehyde with an appropriate amine source, such as ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine in high purity.
Industrial Production Methods
Industrial production of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups onto the phenyl ring.
科学的研究の応用
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine: Similar structure with methoxy groups instead of ethoxy groups.
(1R)-1-(2,4-Diethoxyphenyl)ethan-1-amine: Similar structure with ethoxy groups at different positions on the phenyl ring.
Uniqueness
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 2 and 5 positions may confer distinct properties compared to other similar compounds.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
(1R)-1-(2,5-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m1/s1 |
InChIキー |
GAPJNNBBZOWNHM-SECBINFHSA-N |
異性体SMILES |
CCOC1=CC(=C(C=C1)OCC)[C@@H](C)N |
正規SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


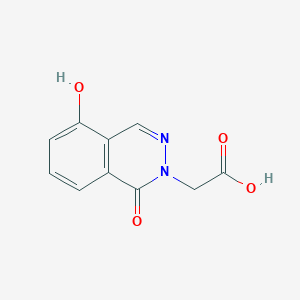
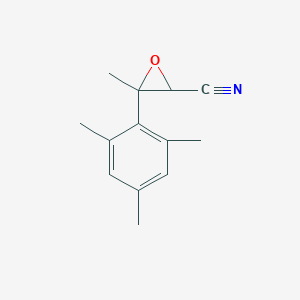
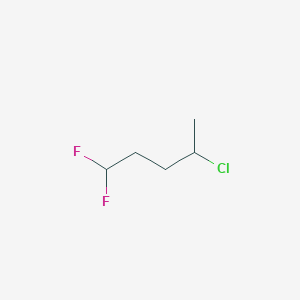
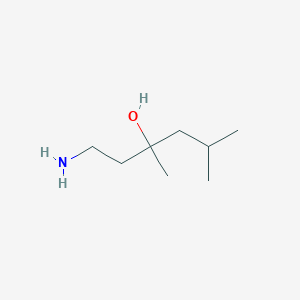
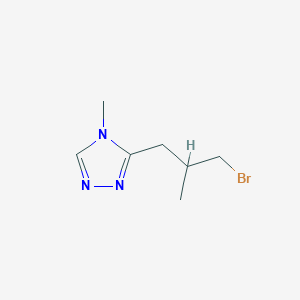
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
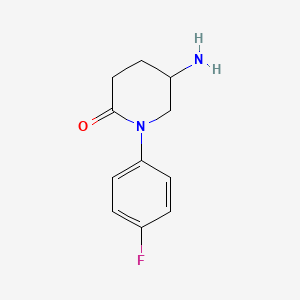

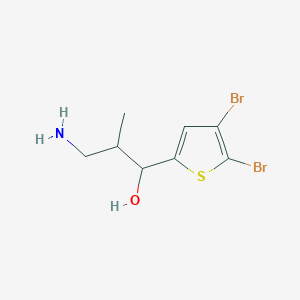
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
